The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(8-methylquinolin-4-yl)acetamide is a synthetic organic molecule that belongs to the class of benzothiazole derivatives. Its structure comprises a benzothiazole moiety linked to a quinoline derivative through a sulfanyl group and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties.
This compound can be classified as:
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(8-methylquinolin-4-yl)acetamide typically involves several steps:
The molecular structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(8-methylquinolin-4-yl)acetamide can be described in detail:
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F
OULXWOATXOABQL-UHFFFAOYSA-N
The chemical reactivity of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(8-methylquinolin-4-yl)acetamide may include:
These reactions may require specific conditions such as temperature, pH, and catalysts to proceed efficiently.
The mechanism of action for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(8-methylquinolin-4-yl)acetamide is not fully elucidated but may involve:
Studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties.
The physical and chemical properties of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(8-methylquinolin-4-yl)acetamide include:
Experimental studies are necessary for precise determination of these properties.
The applications of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(8-methylquinolin-4-yl)acetamide are diverse:
Research continues into optimizing derivatives for enhanced efficacy and reduced toxicity profiles in therapeutic applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2